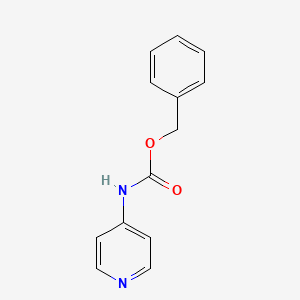

Benzyl pyridin-4-ylcarbamate

カタログ番号 B2540288

CAS番号:

260262-86-0

分子量: 228.251

InChIキー: BYXMESOVSKFXEB-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Benzyl pyridin-4-ylcarbamate involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group and finally by making its salt .Molecular Structure Analysis

The molecular structure of Benzyl pyridin-4-ylcarbamate can be analyzed using various spectroscopic techniques such as FT-IR, 1H, 13C {1H} NMR spectroscopy, and elemental analysis . The structure of the molecules was prepared and optimized by Marvin Sketch .Chemical Reactions Analysis

The chemical reactions of Benzyl pyridin-4-ylcarbamate can be studied using a variety of electroanalytical tools. These tools can investigate redox-active intermediates: from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy . The physical model is adjusted to reflect the chemical reactivity and can describe processes such as irreversible reactions, dimerisation, and disproportionation .科学的研究の応用

- Benzyl pyridin-4-ylcarbamate has been investigated as a potent and selective inhibitor of EZH2 , a key component of the Polycomb repressive complex 2 (PRC2) . PRC2 plays a major role in transcriptional silencing by methylating lysine 27 of histone 3. Dysregulation of EZH2 is associated with certain malignancies, making it an attractive target for cancer therapy .

- In preclinical studies, Benzyl pyridin-4-ylcarbamate (CPI-1205) demonstrated robust antitumor effects in a Karpas-422 xenograft model . Administered at 160 mg/kg BID, it showed promise as a potential therapeutic agent for B-cell lymphomas and other malignancies .

- The structural resemblance of Benzyl pyridin-4-ylcarbamate to purines prompted investigations into its pharmacological potential. It was found to exhibit synergy with DPP-4 inhibition and may play a role in modulating somatostatin receptor subtype 5 (SSTR5) activity .

- The heterocyclic ring system of Benzyl pyridin-4-ylcarbamate bears structural similarity to purines. Researchers have explored its potential therapeutic significance due to this resemblance. It could be relevant in various disease conditions .

- Benzyl pyridin-4-ylcarbamate derivatives have been designed as inhibitors of acetyl-CoA carboxylase (ACC) . ACC plays a crucial role in fatty acid biosynthesis and oxidation. These compounds show promise in modulating lipid metabolism and may have implications for obesity and related disorders .

- Benzyl pyridin-4-ylcarbamate serves as a precursor for the synthesis of bicyclic carbamates, which are intermediates in the preparation of Sedum alkaloid derivatives . These alkaloids exhibit diverse biological activities and have been studied for their potential therapeutic applications .

Histone Methyltransferase Inhibition

Antitumor Effects

Somatostatin Subtype 5 (SSTR5) Antagonism

Fused Imidazopyridine Ring System

Acetyl-CoA Carboxylase Inhibition

Sedum Alkaloid Derivatives

特性

IUPAC Name |

benzyl N-pyridin-4-ylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13(15-12-6-8-14-9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXMESOVSKFXEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47204182 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Benzyl pyridin-4-ylcarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![1-Methyl-8-(2-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2540214.png)

![9-hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid](/img/structure/B2540216.png)

![N,N-diethyl-2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B2540219.png)

![1-(2-sulfamoylphenyl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea](/img/structure/B2540220.png)

![2-{8-chloro-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2540228.png)